molecular formula C18H21FN4O5S B2919495 1-((4-fluorophenyl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 921587-38-4

1-((4-fluorophenyl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2919495
CAS No.: 921587-38-4
M. Wt: 424.45
InChI Key: RWHVWYUJMVEAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at the 4-position with a carboxamide group linked to a 1,3,4-oxadiazole ring. The oxadiazole is further modified with a tetrahydrofuran-2-yl group, while the piperidine's nitrogen is sulfonylated by a 4-fluorophenyl moiety. This structure combines multiple pharmacophores: the sulfonyl group enhances metabolic stability, the oxadiazole contributes to hydrogen bonding and π-π interactions, and the tetrahydrofuran moiety may improve solubility and conformational rigidity .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O5S/c19-13-3-5-14(6-4-13)29(25,26)23-9-7-12(8-10-23)16(24)20-18-22-21-17(28-18)15-2-1-11-27-15/h3-6,12,15H,1-2,7-11H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHVWYUJMVEAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Evidence ID Core Structure Key Substituents Molecular Weight Notable Properties/Activities
Target Compound Piperidine-4-carboxamide - 4-Fluorophenylsulfonyl
- 5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazole
~436.5 (estimated) Predicted enhanced solubility (tetrahydrofuran) and metabolic stability (sulfonyl group)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide - 4-Fluorophenyl
- 5-Isopropyl-1,3,4-thiadiazole
378.43 Thiadiazole (sulfur-containing) may increase lipophilicity; pyrrolidine ring introduces conformational strain
1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide Piperidine-4-carboxamide - 4-Fluorobenzoyl
- 5-Methyl-1,2-oxazole
345.36 Oxazole (vs. oxadiazole) reduces hydrogen-bonding capacity; benzoyl group may confer faster metabolism
N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide Piperidine-linked thiadiazole - 4-Fluorophenyl
- Piperidin-3-yl-thiadiazole
306.36 Thiadiazole with piperidine substitution; lower molecular weight suggests reduced steric hindrance
1-((4-Fluorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide Piperidine-4-carboxamide - 4-Fluorophenylsulfonyl
- 5-(Thiophen-2-yl)-1,3,4-oxadiazole
436.5 Thiophene substitution increases aromaticity and lipophilicity compared to tetrahydrofuran

Structural and Electronic Differences

  • Replacement of oxadiazole with oxazole () eliminates one nitrogen, reducing polarity and possibly weakening target binding .
  • Substituent Effects :

    • The tetrahydrofuran-2-yl group in the target compound provides an oxygen-rich, semi-rigid structure, improving solubility compared to thiophene () or isopropyl () substituents .
    • The 4-fluorophenylsulfonyl group enhances stability and electron-withdrawing effects, contrasting with 4-fluorobenzoyl (), which is more prone to hydrolysis .

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds (e.g., ) utilize piperidine sulfonylation and oxadiazole coupling, suggesting viable routes for the target’s synthesis .
  • Structure-Activity Relationship (SAR) :
    • Tetrahydrofuran vs. Thiophene : indicates that replacing thiophene with tetrahydrofuran reduces aromaticity but improves solubility, critical for oral bioavailability .
    • Sulfonyl vs. Benzoyl : The sulfonyl group’s electron-withdrawing nature (target) may enhance binding to serine proteases or kinases compared to benzoyl () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.